molecular formula C13H8N2O4 B2991836 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 16398-23-5

9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one

Cat. No. B2991836
CAS RN: 16398-23-5
M. Wt: 256.217
InChI Key: ZECJBSVSQDIAAF-UHFFFAOYSA-N
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Description

9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one, also known as NBBO, is a synthetic compound that belongs to the family of benzoxazepines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one exerts its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs by 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one leads to the activation of tumor suppressor genes, which results in the inhibition of cancer cell growth. 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has also been shown to increase the levels of acetylated histones, which leads to the activation of genes involved in learning and memory.
Biochemical and Physiological Effects:
9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the levels of amyloid beta (Aβ) in the brain, which is a hallmark of Alzheimer's disease. 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has also been shown to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one is its ability to selectively inhibit HDACs, which makes it a promising candidate for the treatment of cancer and other diseases. However, one of the limitations of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one. One of the potential applications of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one is in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one.
Conclusion:
In conclusion, 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one is a synthetic compound with promising therapeutic applications. Its ability to selectively inhibit HDACs makes it a potential candidate for the treatment of cancer, Alzheimer's disease, and other diseases. Further research is needed to fully understand the mechanism of action and potential applications of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one.

Synthesis Methods

The synthesis of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one involves the reaction of 2-nitrobenzaldehyde with 2-aminophenol in the presence of glacial acetic acid and concentrated sulfuric acid. The resulting compound is then subjected to a reaction with phosgene to produce 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one. This method has been optimized to yield high purity and high yield of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one.

Scientific Research Applications

9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and depression. 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has also been investigated for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c16-13-9-6-5-8(15(17)18)7-12(9)19-11-4-2-1-3-10(11)14-13/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECJBSVSQDIAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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